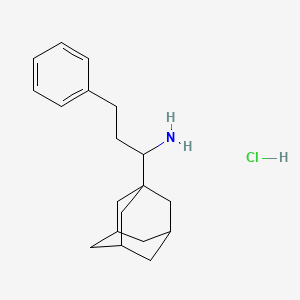

1-(1-Adamantyl)-3-phenylpropan-1-amine;hydrochloride

Description

1-(1-Adamantyl)-3-phenylpropan-1-amine;hydrochloride is a compound that combines the structural features of adamantane and phenylpropanamine. Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while phenylpropanamine is a common structural motif in many biologically active compounds. The combination of these two moieties results in a compound with unique chemical and physical properties, making it of interest in various fields of scientific research.

Properties

IUPAC Name |

1-(1-adamantyl)-3-phenylpropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N.ClH/c20-18(7-6-14-4-2-1-3-5-14)19-11-15-8-16(12-19)10-17(9-15)13-19;/h1-5,15-18H,6-13,20H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWDWRCMQDVYIPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(CCC4=CC=CC=C4)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Adamantyl)-3-phenylpropan-1-amine;hydrochloride can be synthesized through several methods. One common approach involves the alkylation of 1-adamantylamine with 3-phenylpropan-1-ol under acidic conditions to form the desired amine. The reaction typically requires a strong acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of 1-(1-Adamantyl)-3-phenylpropan-1-amine;hydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Adamantyl)-3-phenylpropan-1-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The adamantyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens (chlorine, bromine) or organometallic compounds (Grignard reagents) are employed.

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Various substituted adamantyl or phenyl derivatives.

Scientific Research Applications

1-(1-Adamantyl)-3-phenylpropan-1-amine;hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.

Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and rigidity.

Mechanism of Action

The mechanism of action of 1-(1-Adamantyl)-3-phenylpropan-1-amine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The adamantyl group provides steric bulk, which can influence the binding affinity and specificity of the compound. The phenylpropanamine moiety can interact with various biological pathways, potentially modulating neurotransmitter release or enzyme activity.

Comparison with Similar Compounds

1-Adamantylamine: Lacks the phenylpropanamine moiety, resulting in different biological activity.

3-Phenylpropan-1-amine: Does not have the adamantyl group, affecting its stability and rigidity.

Memantine: A derivative of adamantane used in the treatment of Alzheimer’s disease, highlighting the therapeutic potential of adamantane-based compounds.

Uniqueness: 1-(1-Adamantyl)-3-phenylpropan-1-amine;hydrochloride is unique due to the combination of the adamantyl and phenylpropanamine groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Biological Activity

1-(1-Adamantyl)-3-phenylpropan-1-amine; hydrochloride, also known as 3-phenylpropan-1-amine (3-PPA), is a compound that has garnered interest for its potential biological activities, particularly in the context of antimicrobial properties and its effects on bacterial virulence. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against specific pathogens, and relevant case studies.

Chemical Structure and Properties

The compound features an adamantyl group attached to a phenylpropanamine structure, which contributes to its unique pharmacological properties. The molecular formula is CHN·HCl, indicating the presence of a hydrochloride salt form that enhances solubility and stability in biological systems.

Research indicates that 3-PPA exhibits its biological effects primarily through the inhibition of quorum sensing (QS) in bacteria. QS is a communication mechanism that regulates gene expression in response to population density, influencing virulence factor production and biofilm formation.

Inhibition of Biofilm Formation

A significant study demonstrated that 3-PPA effectively inhibited biofilm formation in Serratia marcescens , a pathogen known for its multidrug resistance. At a concentration of 50 µg/mL, 3-PPA reduced biofilm formation by approximately 48% and decreased the production of virulence factors such as prodigiosin and protease . This effect was attributed to the regulation of genes involved in biofilm formation, including fimA, fimC, and flhD.

Efficacy Against Multidrug-resistant Bacteria

The emergence of multidrug-resistant strains poses a major challenge in clinical settings. The ability of 3-PPA to restore sensitivity to antibiotics such as ofloxacin was highlighted in studies where it acted as an adjuvant, enhancing the effectiveness of traditional antibiotics against resistant strains . This dual action—reducing virulence while boosting antibiotic efficacy—positions 3-PPA as a promising candidate for further development.

Data Tables

| Compound | Concentration (µg/mL) | Biofilm Reduction (%) | Virulence Factors Inhibited |

|---|---|---|---|

| 3-Phenylpropan-1-amine | 50 | 48 | Prodigiosin, Protease |

| Ofloxacin | 0.2 | N/A | N/A |

| Combination (3-PPA + Ofloxacin) | 50 + 0.2 | Enhanced | Reduced Virulence |

Case Studies

Several case studies have been conducted to evaluate the biological activity of 3-PPA:

- Study on Serratia marcescens : This study established that treatment with 3-PPA significantly inhibited biofilm formation and reduced virulence factor production without affecting bacterial growth . The findings suggest that targeting QS pathways may be an effective strategy for managing infections caused by resistant strains.

- Synergistic Effects with Antibiotics : Research indicated that combining 3-PPA with conventional antibiotics led to enhanced susceptibility in resistant bacterial strains, suggesting potential applications in combination therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.